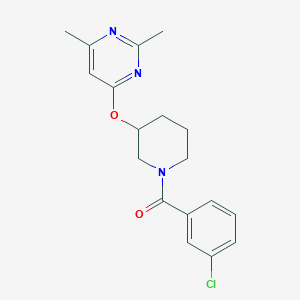
4-(4-Isopropoxybenzoyl)-3,3-dimethylpiperazin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-Isopropoxybenzoic acid” is a chemical compound with the empirical formula C12H15NO4 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of “4-Isopropoxybenzoic acid” is represented by the SMILES stringO=C(NCC(O)=O)C(C=C1)=CC=C1OC(C)C . The InChI key for this compound is YDKJMFDJOJQCSO-UHFFFAOYSA-N . Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Isopropoxybenzoic acid” are not fully detailed in the sources I found .Aplicaciones Científicas De Investigación
X-ray, NMR, and DFT Studies
The chemical compound 1,4-dimethylpiperazine mono-betaine, structurally related to 4-(4-Isopropoxybenzoyl)-3,3-dimethylpiperazin-2-one, has been extensively studied using X-ray diffraction, NMR, and DFT approaches. These studies reveal intricate molecular interactions, including hydrogen bonding and chair conformations of the piperazine ring, offering insights into molecular design and crystal engineering (Dega-Szafran, Katrusiak, & Szafran, 2006).
Synthesis and Potential Antihypertensive Activity
Compounds structurally related to 4-(4-Isopropoxybenzoyl)-3,3-dimethylpiperazin-2-one, such as 1,3-Diamino-6,7-dimethoxyisoquinoline derivatives, have been synthesized and evaluated for their potential as alpha-adrenoceptor antagonists, with implications in antihypertensive activity research (Bordner, Campbell, Palmer, & Tute, 1988).
Cocrystallization Studies
Research involving cocrystallization of N-donor type compounds with acids, including those structurally similar to 4-(4-Isopropoxybenzoyl)-3,3-dimethylpiperazin-2-one, provides insights into the formation of complex molecular architectures. These studies are crucial for understanding crystal engineering and host-guest chemistry (Wang, Xu, Xue, Lu, Chen, & Tao, 2011).
Antioxidant Activity and Physicochemical Properties
Research on novel derivatives of piperazine, like 4-(4-Isopropoxybenzoyl)-3,3-dimethylpiperazin-2-one, involves evaluating their antioxidant activities and determining their physicochemical properties. This is essential for developing potential therapeutic agents (Yüksek, Koca, Gürsoy-Kol, Akyıldırım, & Çelebier, 2015).
Synthesis and Antibacterial Agents Study
Compounds related to 4-(4-Isopropoxybenzoyl)-3,3-dimethylpiperazin-2-one have been synthesized and studied for their potential as antibacterial agents. This research is pivotal in addressing growing concerns over antibiotic resistance (Khalil, Berghot, & Gouda, 2010).
Novel Synthesis Techniques
Advanced synthesis techniques for 2,5-Diketopiperazine derivatives, akin to 4-(4-Isopropoxybenzoyl)-3,3-dimethylpiperazin-2-one, demonstrate innovative approaches in organic chemistry. These techniques are crucial for the development of new pharmaceutical compounds (Ji, Yi, & Cai, 2014).
Diketopiperazine Derivatives from Marine-Derived Actinomycete
The isolation of diketopiperazine derivatives from marine-derived actinomycetes, similar in structure to 4-(4-Isopropoxybenzoyl)-3,3-dimethylpiperazin-2-one, opens new avenues in the search for novel bioactive compounds with potential pharmaceutical applications (Wang, Xi, Liu, Wang, Wang, Huang, & Zhu, 2013).
Safety and Hazards
Propiedades
IUPAC Name |
3,3-dimethyl-4-(4-propan-2-yloxybenzoyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-11(2)21-13-7-5-12(6-8-13)14(19)18-10-9-17-15(20)16(18,3)4/h5-8,11H,9-10H2,1-4H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLYACZRVZLHFIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)N2CCNC(=O)C2(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Isopropoxybenzoyl)-3,3-dimethylpiperazin-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-Methylpropan-2-yl)oxycarbonylamino]spiro[2.2]pentane-5-carboxylic acid](/img/structure/B2893316.png)

![N-[4-(tert-butyl)-1,3-thiazol-2-yl]-N'-phenylurea](/img/structure/B2893319.png)



![(1R,4R,5R)-1-(Thiazol-4-yl)bicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B2893328.png)
![4-chloro-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide](/img/structure/B2893329.png)
![6-ethoxy-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}pyridine-3-carboxamide](/img/structure/B2893330.png)
![N-(5-((phenylthio)methyl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2893332.png)
![(2E)-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-3-(thiophen-3-yl)prop-2-enamide](/img/structure/B2893333.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-2-(4-chlorophenyl)acetamide](/img/structure/B2893334.png)
![3-(5-{[(3-fluorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(4-methoxyphenyl)methyl]propanamide](/img/structure/B2893337.png)
